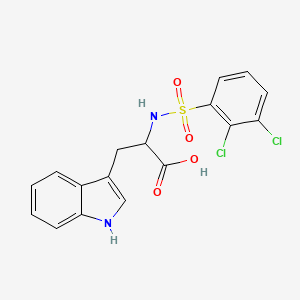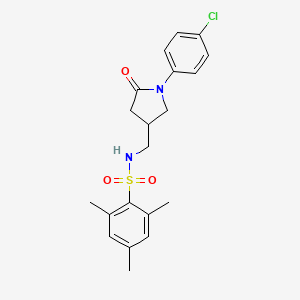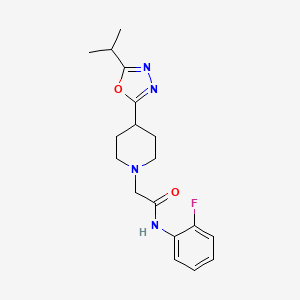
4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide is a chemical compound with potential applications in scientific research. It is a pyrazole-based compound that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Scientific Research Applications
4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has potential applications in scientific research. It has been studied for its activity as a kinase inhibitor, particularly in the context of cancer research. The compound has been shown to inhibit the activity of several kinases, including FLT3, JAK2, and JAK3, which are involved in various signaling pathways. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Mechanism of Action
The mechanism of action of 4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide involves the inhibition of kinase activity. The compound binds to the ATP-binding site of kinases and prevents their activation. This leads to the inhibition of downstream signaling pathways and the suppression of cellular proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the activity of several kinases, including FLT3, JAK2, and JAK3, which are involved in various signaling pathways. It has also been shown to inhibit the production of pro-inflammatory cytokines in vitro. In vivo studies have shown that the compound has anti-tumor activity in mouse models of leukemia and lymphoma.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide in lab experiments is its specificity for kinases. The compound has been shown to selectively inhibit the activity of several kinases, which makes it a useful tool for studying kinase signaling pathways. However, one limitation of using this compound is its potential off-target effects. The compound may also inhibit the activity of other proteins or enzymes, which could affect the interpretation of experimental results.
Future Directions
There are several future directions for research on 4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide. One direction is to further investigate its potential as a kinase inhibitor in the context of cancer research. The compound has shown promising anti-tumor activity in mouse models of leukemia and lymphoma, and further studies could explore its potential in other types of cancer. Another direction is to investigate its potential as an anti-inflammatory agent. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, and further studies could explore its potential in animal models of inflammation. Additionally, future research could focus on developing more selective and potent analogs of the compound with improved pharmacological properties.
In conclusion, this compound is a pyrazole-based compound with potential applications in scientific research. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. Future research could explore its potential as a kinase inhibitor in cancer research, as an anti-inflammatory agent, and the development of more selective and potent analogs.
Synthesis Methods
The synthesis of 4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-amino-1-isopropyl-1H-pyrazole-5-carboxylic acid with 3-morpholinopropylamine in the presence of a coupling agent such as HATU or DIC. The resulting intermediate is then treated with acetic anhydride to yield the final product. Other methods involve the use of different coupling agents or the use of alternative starting materials.
Properties
IUPAC Name |
4-amino-N-(3-morpholin-4-ylpropyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O2/c1-11(2)19-13(12(15)10-17-19)14(20)16-4-3-5-18-6-8-21-9-7-18/h10-11H,3-9,15H2,1-2H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSRRDPWBXKVMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)C(=O)NCCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2354047.png)
![2-(4-Formylphenoxy)-N-[(4-piperidin-1-yloxan-4-yl)methyl]acetamide](/img/structure/B2354048.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile](/img/structure/B2354049.png)
![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2354050.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate](/img/structure/B2354052.png)
![N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-2-amine](/img/structure/B2354054.png)
![3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2354057.png)

![N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2354059.png)

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide](/img/structure/B2354062.png)


